Azonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYLNZFGIOXLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HNO3 | |
| Record name | NITRIC ACID, RED FUMING | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | nitric acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nitric_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029685 | |
| Record name | Nitric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.013 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nitric acid, red fuming appears as a pale yellow to reddish brown liquid generating red-brown fumes and having a suffocating odor. Very toxic by inhalation. Corrosive to metals or tissue. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects. Rate of onset: Immediate Persistence: Hours - days Odor threshold: ~1 ppm Source/use/other hazard: Used in many industries; Very corrosive to skin/mucous membranes as well as metals & other materials., Liquid; Pellets or Large Crystals, Liquid, Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.]; [NIOSH], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor., Colorless, yellow, or red, fuming liquid with an acrid, suffocating odor. [Note: Often used in an aqueous solution. Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide.] | |
| Record name | NITRIC ACID, RED FUMING | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nitric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/567 | |
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| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | NITRIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/627 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitric acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
181 °F at 760 mmHg (NIOSH, 2023), 83 °C, 121 °C, 181 °F | |
| Record name | NITRIC ACID, RED FUMING | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | NITRIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/627 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitric acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NIOSH, 2023), Very soluble in water, Miscible with water, Solubility in water at 20 °C: miscible, Miscible | |
| Record name | NITRIC ACID, RED FUMING | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Nitric acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.5 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.5129 g/cu cm at 20 °C, Fuming nitric acid is concentrated nitric acid that contains dissolved nitrogen dioxide. The density and vapor pressure of such solutions increase with the percentage of nitrogen dioxide present., Relative density (water = 1): 1.4, 1.5, (77 °F): 1.50 | |
| Record name | NITRIC ACID, RED FUMING | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NITRIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | NITRIC ACID | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/627 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitric acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
Relative vapor density (air = 1): 2.2 | |
| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
48 mmHg (NIOSH, 2023), 63.1 [mmHg], 63.1 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 6.4, 48 mmHg | |
| Record name | NITRIC ACID, RED FUMING | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/567 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NITRIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NITRIC ACID (> 70% in water) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0183 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | NITRIC ACID | |
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| URL | https://www.osha.gov/chemicaldata/627 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nitric acid | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0447.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
LESS THAN 0.5% BY WT IN TOTAL CHLORIDES, SULFATE, ARSENIC, HEAVY METALS, AND IRON | |
| Record name | NITRIC ACID | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Transparent, colorless, or yellowish, fuming, hygroscopic, corrosive liquid, Colorless, yellow, or red fuming liquid., Concentrated nitric acid is a colorless to yellow liquid., Forms white, monoclinic crystals | |
CAS No. |
7697-37-2, 10361-80-5, 78989-43-2 | |
| Record name | NITRIC ACID, RED FUMING | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Nitric acid | |
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| Record name | Nitric acid [NF] | |
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| Record name | Nitric acid | |
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| Record name | Praseodymium nitrate | |
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| Record name | Nitric Acid | |
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| Record name | Nitric acid | |
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| Record name | Nitric acid | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID5029685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nitric acid | |
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| Record name | nitric acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Nitric acid | |
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Melting Point |
-44 °F (NIOSH, 2023), -41.6 °C, The freezing point curve for aqueous solutions of nitric acid has two maxima corresponding to melting points for the two hydrates of nitric acid: the monohydrate (77.77 wt% acid) at -37.62 °C and the trihydrate (58.83 wt% acid) at -18.47 °C. Local minima occur at 32, 71, and 91 wt % acid., -44 °F | |
| Record name | NITRIC ACID, RED FUMING | |
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| Record name | NITRIC ACID (> 70% in water) | |
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| Record name | Nitric acid | |
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Theoretical and Computational Studies of Azonic Acid Species
Quantum Mechanical Investigations of Azonic Acid Molecular Structure and Bonding
Information regarding the fundamental structure of this compound is available. It is registered with the chemical formula H₃NO₃. The structure is understood to be dihydroxyazane oxide. However, specific peer-reviewed computational studies detailing its electronic structure, conformational landscape, and charge distribution are absent from the surveyed literature.
Electronic Structure Characterization of Dihydroxyazane Oxide (this compound)
No dedicated studies on the electronic structure characterization of dihydroxyazane oxide were found. Such a study would typically involve quantum mechanical calculations to determine molecular orbitals, electron density distribution, and other electronic properties that govern the molecule's behavior.
Conformational Analysis and Potential Energy Surfaces
A thorough conformational analysis, which would involve mapping the potential energy surface of this compound to identify stable conformers and the energy barriers between them, has not been documented in the available scientific literature. These studies are crucial for understanding the molecule's flexibility and preferred three-dimensional arrangements.
Bonding Analysis and Charge Distribution Studies
While the zwitterionic nature of this compound suggests a separation of charge, detailed bonding analyses and quantitative charge distribution studies derived from computational models are not available. These analyses would provide deeper insight into the nature of the covalent and ionic interactions within the molecule.
Reaction Mechanism Elucidation via Computational Chemistry
The intrinsic stability and reactivity of this compound remain largely unexplored from a computational standpoint.
Decomposition Pathways and Intrinsic Instability Mechanisms of this compound
No computational studies that elucidate the specific decomposition pathways or the intrinsic instability mechanisms of this compound could be located. Such research would be vital for understanding its potential as a reactive species and its shelf-life.
Theoretical Approaches to this compound Reactivity and Intermediate Formation
Similarly, there is a lack of theoretical research on the reactivity of this compound and the nature of any intermediates that may form during its reactions. Computational chemistry is a powerful tool for predicting reaction mechanisms, but it does not appear to have been applied to this specific compound in the published literature.
Unimolecular Decomposition Kinetics and Dynamics
The unimolecular decomposition of hydrazoic acid is a fundamental process in its chemistry, particularly relevant to its explosive nature. Theoretical and experimental studies, including laser photodissociation and shock wave experiments, have elucidated the primary decomposition pathway. wikipedia.orgacs.org
When sufficient energy is supplied, a hydrazoic acid molecule undergoes decomposition to produce molecular nitrogen (N₂) and an imidogen (B1232750) radical (NH). wikipedia.org
Reaction: HN₃ → NH + N₂
A significant finding from theoretical analyses is that the lowest energy pathway for this reaction results in the formation of NH in its triplet electronic state. wikipedia.org This process is spin-forbidden, which introduces a kinetic barrier to the reaction. Despite this, the decomposition proceeds rapidly once the activation energy is overcome. The agreement between theoretically calculated and experimentally determined unimolecular rates for this reaction is a notable success in computational chemistry. wikipedia.org
Further computational studies using reactive force fields (ReaxFF) have explored the decomposition under various conditions. These models investigate multiple potential unimolecular and bimolecular decomposition routes. For instance, the unimolecular decomposition channel leading to a hydrogen atom and an azide (B81097) radical (HN₃ → H + N₃) has a theoretically calculated barrier of 93.2 kcal/mol according to Density Functional Theory (DFT). huji.ac.il
The kinetics of thermal decomposition have been studied in detail. acs.org High-level ab initio studies on related nitrogen-containing heterocyclic compounds, such as tetrazole, have also provided insights, predicting that the unimolecular elimination of N₂ is a dominant decomposition pathway over the elimination of hydrazoic acid itself. nih.gov
Intermolecular Interactions and Solvation Effects on Hydrazoic Acid Stability
The physical properties and stability of hydrazoic acid in condensed phases are heavily influenced by intermolecular interactions and solvation. Hydrazoic acid is soluble in water and other polar solvents like ethanol. wikipedia.orgchemister.rusciencemadness.org This solubility is a key aspect of its solution-phase chemistry and is often utilized when handling the compound, as dilute aqueous solutions are less hazardous than the pure substance. chemicalbook.comchemicalbook.com
Hydrogen Bonding:
The most significant intermolecular interaction for hydrazoic acid is hydrogen bonding. The molecule contains a hydrogen atom bonded to a highly electronegative nitrogen atom, allowing it to act as a hydrogen bond donor. The other nitrogen atoms can act as hydrogen bond acceptors.
X-ray diffraction studies on solid hydrazoic acid have revealed a unique and complex hydrogen-bonding network. researchgate.netnih.gov Key findings from these structural analyses include:
Molecules of HN₃ are connected by N-H···N hydrogen bonds. nih.gov
These interactions lead to the formation of nearly planar layers of associated molecules. researchgate.netnih.gov
Within these layers, the molecules organize into tetramers, (HN₃)₄, forming eight-membered rings. This tetrameric arrangement is considered a unique feature for a simple molecule. researchgate.netnih.gov
The hydrogen bonds are bifurcated, with a moderate bond of approximately 2.0 Å and a weaker one of about 2.6 Å. nih.gov
These strong intermolecular forces are responsible for its relatively high boiling point (37 °C) compared to other small molecules of similar mass. chemicalbook.comchemister.ru
Solvation Effects:
In aqueous solutions, hydrazoic acid acts as a weak acid (pKa = 4.75), establishing an equilibrium with the azide ion (N₃⁻) and hydronium (H₃O⁺). wikipedia.org The solvation of these ions by water molecules plays a critical role in the acid-base chemistry. The stability of the azide ion in solution is crucial for the numerous synthetic applications of azide salts.
Computational studies on the solvation of other acids, like nitric acid, show that a specific number of water molecules are required to stabilize the formation of an ion pair in solution. osti.gov While specific computational studies on the detailed solvation shell structure of hydrazoic acid are less common in the provided literature, the principles of hydrogen bonding and stabilization of its conjugate base by polar solvents like water are well-established. The interaction with water facilitates the dissociation of the proton and stabilizes the resulting azide anion, a key factor in its solution-phase reactivity. wikipedia.orgresearchgate.net
Synthetic Methodologies and Chemical Transformations Involving Azonic Acid Moieties
Strategies for the Generation and Isolation of Dihydroxyazane Oxide (Azonic Acid)
Dihydroxyazane oxide, with the chemical formula H₃NO₃, is the compound most accurately referred to as this compound. However, a review of scientific literature reveals a notable absence of established, practical methods for its synthesis and isolation. This suggests that dihydroxyazane oxide is a highly unstable or hypothetical compound under normal laboratory conditions.
Theoretical and computational studies are the primary means by which the properties and potential existence of such a molecule are explored. nih.govd-nb.infoarxiv.orgacs.org These computational approaches allow for the investigation of the molecule's stability, geometry, and electronic structure without the need for physical synthesis. The challenges in its generation are likely due to the high reactivity of the multiple nitrogen-oxygen and nitrogen-hydrogen bonds within the same molecule, making it prone to decomposition. The lack of empirical data on its synthesis and isolation underscores its current status as a molecule of theoretical interest rather than a readily accessible chemical reagent.
Synthetic Routes to Specific this compound-Related Compounds
While this compound (dihydroxyazane oxide) itself is not a feature of complex molecule synthesis, the broader classification of "this compound-related compounds" can be extended to include complex natural products containing nitrogen and oxygen functionalities. One such prominent example is cyclopithis compound.
Cyclopithis compound (CPA) is an indole-tetramic acid mycotoxin produced by several species of Aspergillus and Penicillium fungi. nih.gov Its complex tetracyclic structure has made it a target for total synthesis, and various strategies have been developed.
Biosynthesis: The natural production of CPA involves a three-enzyme pathway. tandfonline.com The biosynthesis starts from tryptophan, a C5-unit derived from mevalonic acid, and two acetate (B1210297) molecules. nih.gov Key intermediates in the biosynthetic pathway include β-cyclopithis compound. nih.gov
Total Synthesis: Several total syntheses of cyclopithis compound have been reported. These routes often feature strategic bond formations to construct the complex ring system.
One approach involves a cationic cascade reaction initiated from a 4-bromoindole (B15604) derivative to rapidly form the tetracyclic core. researchgate.net
Another enantioselective synthesis utilizes a chiral sulfur ylide for an aziridination reaction, followed by a bioinspired (3+2)-cycloaddition to assemble the polysubstituted pyrrolidine (B122466) ring. nih.gov
Modifications of existing synthetic routes, such as the Knight synthesis, have been developed to achieve enantioselective and high-yielding pathways to key intermediates. researchgate.net
Synthesis of Analogs: The synthesis of structurally simplified analogs of cyclopithis compound has also been a focus of research, often for the purpose of studying structure-activity relationships, for instance, as inhibitors of the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA). nih.govresearchgate.net These synthetic efforts provide valuable insights into the chemical space around this complex natural product.
Biosynthetic Pathways and Isolation of Tenuthis compound
Tenuthis compound (TeA) is a mycotoxin produced by various species of Alternaria fungi and is known for its phytotoxic and cytotoxic properties. researchgate.net The biosynthesis of this tetramic acid derivative has been a subject of significant research.
The biosynthetic pathway of tenuthis compound is understood to involve a hybrid enzyme system. chem960.com It is synthesized from L-isoleucine and two acetate molecules. chem960.com The key enzyme in this process is Tenuthis compound Synthetase 1 (TAS1), a unique hybrid of a non-ribosomal peptide synthetase (NRPS) and a polyketide synthase (PKS). nih.govchem960.com The NRPS module of TAS1 is responsible for activating L-isoleucine, while the PKS module facilitates the condensation with acetoacetyl-CoA, which is derived from two acetate units. nih.govchemrxiv.org
The process begins with the NRPS component, which includes condensation (C), adenylation (A), and peptidyl carrier protein (PCP) domains, condensing L-isoleucine and acetoacetyl-CoA to form N-acetoacetyl-L-isoleucine. chem960.com The PKS part of TAS1 contains a crucial ketosynthase (KS) domain that catalyzes the final cyclization step, leading to the release of the tenuthis compound molecule. chem960.comchem960.com This KS domain is unique and has been classified into its own clade through phylogenetic analysis. chem960.com The regulation of TeA synthesis is also influenced by other genes, such as TAS2, a zinc finger transcription factor, and PoLAE1, a global regulator of secondary metabolism. chem960.comnih.gov
Tenuthis compound was first isolated from the culture filtrates of Alternaria tenuis (now known as Alternaria alternata). chem960.com It has since been isolated from a variety of other phytopathogenic fungi, including other Alternaria species like A. longipes and A. tenuissima, as well as from the genera Aspergillus, Phoma, and Pyricularia oryzae. chem960.com The isolation process typically involves extraction from fungal cultures grown on suitable media. For instance, studies have reported the production and isolation of tenuthis compound from Alternaria alternata and Alternaria tenuissima cultured on media such as cottonseed and yeast extract-sucrose broth. researchgate.net The purification of the isolated compound is often achieved through techniques like solvent partitioning and thin-layer chromatography (TLC). researchgate.netprepchem.com In one instance, analysis of a crude toxin from Alternaria alternata using TLC with a chloroform:methanol (90:10) solvent system revealed a major phytotoxic spot with an Rf value of 0.40, which was identified as tenuthis compound. prepchem.com
Table 1: Key Enzymes and Precursors in Tenuthis compound Biosynthesis
| Component | Role in Biosynthesis |
|---|---|
| L-isoleucine | Amino acid precursor |
| Acetate (as Acetoacetyl-CoA) | Polyketide precursor |
| Tenuthis compound Synthetase 1 (TAS1) | Hybrid NRPS-PKS enzyme responsible for condensation and cyclization |
| TAS2 | Zinc finger transcription factor involved in regulation |
Strategies for Rubthis compound and Derivative Synthesis
Rubthis compound is a red dye that has been known since the late 19th century, but systematic studies on its synthesis have been limited until more recently. researchgate.net Modern synthetic strategies have focused on developing efficient and practical methods for obtaining rubthis compound and its derivatives, which are of interest as functional dyes for applications in sensors and materials. researchgate.netnih.gov
A significant advancement in the synthesis of rubthis compound derivatives is a one-pot procedure starting from readily available 1H-pyrazol-5(4H)-ones. researchgate.netjfda-online.comnih.gov This method involves an oxidative diazidation of the pyrazolone (B3327878) starting material, followed by a reductive work-up. jfda-online.comnih.gov The reaction is typically carried out by treating the pyrazolone with sodium azide (B81097) and iodine in dimethyl sulfoxide (B87167) (DMSO) at room temperature. researchgate.netsciencemadness.org This generates a diazido intermediate, which is then reduced in the same pot using a saturated aqueous solution of sodium thiosulfate (B1220275) to yield the rubthis compound derivative. researchgate.net This one-pot approach is advantageous as it avoids the isolation of the potentially hazardous diazido intermediates. jfda-online.comnih.gov
For substrates that are more challenging or provide lower yields in the one-pot method, an alternative two-step procedure has been developed. researchgate.netnih.gov In this approach, the diazido intermediate is first synthesized and isolated. sciencemadness.org Subsequently, the isolated diazidopyrazolone is subjected to reduction using hydrogen gas over a palladium on carbon (Pd/C) catalyst. researchgate.netsciencemadness.org This controlled hydrogenation often leads to improved yields of the desired rubthis compound derivatives. researchgate.net These methods have enabled the synthesis of a diverse range of rubthis compound derivatives with various substituents in moderate to good yields. researchgate.net
Table 2: Comparison of Synthetic Strategies for Rubthis compound Derivatives
| Strategy | Description | Starting Materials | Key Reagents | Advantages |
|---|---|---|---|---|
| One-Pot Procedure | Oxidative diazidation followed by in-situ reductive dimerization. | 1H-pyrazol-5(4H)-ones | Sodium azide, Iodine, DMSO, Sodium thiosulfate | Experimentally simple, avoids isolation of hazardous intermediates. researchgate.netjfda-online.comnih.gov |
Derivatization of Meththis compound for Advanced Materials
Meththis compound, also known as nitroacetaldehyde oxime, is a chemical compound that serves as a precursor in the synthesis of various functional molecules, including energetic materials. nih.govjfda-online.comresearchgate.net Its derivatization is a key step in creating more complex structures with specific properties for advanced applications.
The synthesis of meththis compound itself can be achieved by the reaction of nitromethane (B149229) with a base, such as sodium hydroxide (B78521), followed by acidification. nih.gov One documented method involves the gradual addition of nitromethane to a solution of sodium hydroxide at a controlled temperature, followed by neutralization with hydrochloric acid to precipitate the meththis compound. rsc.org
A significant application of meththis compound derivatization is in the field of energetic materials. nih.gov For example, meththis compound can be used to synthesize dinitrobitriazoles. This process involves the diazotization of aminotriazoles and their subsequent coupling with meththis compound, followed by cyclization to form the highly energetic bitriazole compounds. nih.gov Another key derivatization is the synthesis of neutral nitroacetonitrile (B168470) from meththis compound. jfda-online.com Nitroacetonitrile is a versatile precursor for a variety of energetic materials due to the presence of both a nitro and a cyano group on a single carbon, allowing for the construction of nitrogen-rich heterocyclic structures. researchgate.netjfda-online.com The salts of meththis compound, such as potassium methazonate, are themselves highly sensitive primary explosives. nih.gov
The reactions of meththis compound have also been explored for the synthesis of other heterocyclic compounds, such as 3-aminolepidines and 3-amino-4-arylquinolines, indicating its utility as a building block for a range of functional chemical scaffolds. uchicago.edu
Table 3: Derivatization of Meththis compound for Advanced Materials
| Derivative | Synthetic Approach | Application |
|---|---|---|
| Dinitrobitriazoles | Diazotization of aminotriazoles, coupling with meththis compound, and cyclization. | Energetic materials. nih.gov |
| Nitroacetonitrile | Dehydration of meththis compound. | Precursor for energetic materials and other functional compounds. jfda-online.com |
| Metal Methazonates (e.g., Potassium Methazonate) | Reaction of meththis compound with a metal hydroxide. | Primary explosives. nih.gov |
Functionalization of Azaarenes for this compound-Related Scaffolds
The functionalization of azaarenes—heterocyclic aromatic compounds containing at least one nitrogen atom—is a critical area of research for the synthesis of complex molecules, including scaffolds related to azonic acids. researchgate.net Various strategies have been developed to modify the azaarene core, enabling the construction of diverse and functionally rich structures.
One prominent method is the direct C-H bond functionalization of azaarenes. For instance, the sp3 C-H bonds in methyl azaarenes can be functionalized through reactions with electrophiles like isatins, catalyzed by a Brønsted acid, to produce azaarene-substituted 3-hydroxy-2-oxindoles. Another approach involves the use of an iodine-DMSO medium to convert the methyl group of a methyl azaarene into an aldehyde via Kornblum oxidation. researchgate.net These resulting heteroaromatic aldehydes are valuable intermediates that can be trapped by nucleophiles to create a wide array of azaarene-linked scaffolds. researchgate.net
"Scaffold hopping" is another advanced strategy that allows for the direct transformation of one chemical scaffold into another. In the context of azaarenes, a photochemical method has been developed for the net carbon deletion of quinoline (B57606) N-oxides, which, after an acid-promoted rearrangement, afford N-acylindoles. This allows for a direct hop between distinct heteroaromatic cores. More complex transformations involve cycloaddition-induced scaffold hopping, where a five-membered azaarene like a 5-hydroxypyrazole can be converted into a 6/6 fused bicyclic system, effectively "upgrading" the ring structure. nih.gov
These functionalization techniques provide powerful tools for creating this compound-related scaffolds. By strategically choosing the azaarene starting material and the functionalization method, it is possible to introduce the key structural motifs characteristic of azonic acids and their analogues. For example, the aldehydes generated from methyl azaarenes can undergo further reactions to build up the side chains and functional groups found in various this compound derivatives. Similarly, scaffold hopping can be envisioned as a route to generate novel core structures that mimic or are related to the pyrrolinone ring of tenuthis compound or the pyrazolone core of rubthis compound. The development of photoredox catalysis has also enabled the construction of densely functionalized azaarene-substituted pyrroles from simple starting materials, offering a modular approach to these complex scaffolds. nih.gov
Table 4: Methods for Functionalization of Azaarenes
| Functionalization Method | Description | Example Application |
|---|---|---|
| Direct C-H Bond Functionalization | Activation and reaction at a C-H bond of the azaarene or its substituent. | Brønsted acid-catalyzed reaction of methyl azaarenes with isatins. |
| Kornblum Oxidation | Conversion of a methyl group on an azaarene to an aldehyde using an iodine-DMSO system. | Synthesis of heteroaromatic aldehydes for further elaboration. researchgate.net |
| Scaffold Hopping | Direct conversion of one core heterocyclic structure to another. | Photochemical rearrangement of quinoline N-oxides to N-acylindoles. |
| Cycloaddition-Induced Ring Upgrading | Transformation of a smaller ring into a larger, fused ring system via cycloaddition. | Conversion of 5-hydroxypyrazoles to pyrazolopyridopyridazin-6-one skeletons. nih.gov |
Table 5: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 16020003 |
| Tenuthis compound | 101949 |
| Rubthis compound | 139556 |
| Meththis compound | 12312794 |
| Nitromethane | 6375 |
| L-isoleucine | 6306 |
| Acetoacetyl-CoA | 31 |
| 1H-pyrazol-5(4H)-one | 72688 |
| Sodium azide | 3464831 |
| Iodine | 807 |
| Dimethyl sulfoxide | 679 |
| Sodium thiosulfate | 24477 |
| Palladium on carbon | 56843477 |
| Isatin | 6875 |
| Quinoline N-oxide | 14352 |
| N-acylindole | Not available |
| 5-hydroxypyrazole | 114947 |
| 3-aminolepidine | 76366 |
| 3-amino-4-arylquinoline | Not available |
Biological Activities and Mechanistic Insights of Azonic Acid and Its Derivatives
Antimicrobial and Antifungal Mechanisms of Action
Bactericidal Efficacy of Azonic Acid Derivatives
Azo compounds, characterized by an -N=N- linkage, and their derivatives have demonstrated notable antibacterial properties. nih.govcore.ac.ukjmchemsci.com The antimicrobial activity of these compounds is influenced by the types and positions of substituents on their aromatic rings. encyclopedia.pub For instance, molecules with electron-withdrawing groups, such as chlorine, have shown excellent antimicrobial activity against bacteria including Staphylococcus aureus and Bacillus subtilis. nih.gov The mechanism of action for some azo compounds is believed to involve hydrophobic, hydrogen bonding, and halogen interactions that enhance binding to the active sites of enzymes on the bacterial membrane. nih.gov
Studies have shown that certain azo derivatives possess significant antibacterial efficacy. For example, 4,4′-dihydroxy-azobenzene has been tested against Staphylococcus aureus and Staphylococcus pseudintermedius, showing minimal inhibitory concentrations (MIC) of 64 and 32 mg/L, respectively. mdpi.com Furthermore, some azo compounds exhibit heightened antibacterial activity when complexed with metal ions like copper and nickel. nih.gov
In a related context, derivatives of dicarboxylic acids, such as azelaic acid, also exhibit antibacterial effects. Azelaic acid is effective against various cutaneous microorganisms, including Propionibacterium acnes and S. epidermidis. jddonline.comdrugbank.com Its mechanism is thought to involve the inhibition of microbial cellular protein synthesis. drugbank.com
| Compound/Derivative Class | Target Bacteria | Observed Effect/Activity | Reference |
|---|---|---|---|
| Azo compounds with electron-withdrawing groups (e.g., chlorine) | S. aureus, B. subtilis, K. pneumoniae | Excellent antimicrobial activity (MIC values up to 8.25 μg/mL). | nih.gov |
| 4,4′-dihydroxy-azobenzene | S. aureus, S. pseudintermedius | MIC values of 64 mg/L and 32 mg/L, respectively. | mdpi.com |
| Azelaic Acid | P. acnes, S. epidermidis, S. aureus | Bacteriostatic and bactericidal activity; inhibits microbial protein synthesis. | jddonline.comnih.gov |
Fungicidal Properties and Spore Germination Inhibition
Certain derivatives containing nitrogen heterocyclic rings, such as azoles, are well-recognized for their antifungal properties. mdpi.com Azo compounds have also been reported to exhibit antifungal activity against various strains. For example, some substituted azobenzenes are effective against Candida albicans with MIC values ranging from 15–30 μg/mL. nih.govencyclopedia.pub
The mycotoxin tenuthis compound, produced by Alternaria species, demonstrates complex interactions with fungi. While it is not directly toxic to fungal spores at effective concentrations, it can induce a local disease resistance in plants. This response leads to the generation of reactive oxygen species (ROS) by the spores, which is linked to its indirect antifungal effect. mdpi.com
| Compound/Derivative Class | Target Fungi | Observed Effect/Activity | Reference |
|---|---|---|---|
| Substituted Azobenzenes | Candida albicans | High antifungal activity (MIC₀ = 15–30 μg/mL). | encyclopedia.pub |
| Tenuthis compound | Phytopathogenic Fungi | Induces plant defense, leading to ROS generation by fungal spores. | mdpi.com |
Cellular and Molecular Biological Effects
Anti-inflammatory and Anticancer Potential of this compound Derivatives
Anti-inflammatory Potential
Derivatives of various organic acids have been shown to possess anti-inflammatory properties. Azelaic acid, a naturally occurring dicarboxylic acid, demonstrates anti-inflammatory effects by reducing the release of reactive oxygen species (ROS) from neutrophils. nih.govnih.gov Derivatives of cinnamic acid also exhibit notable anti-inflammatory activity by modulating key pro-inflammatory pathways. nih.gov Similarly, oleanolic acid, a pentacyclic triterpenoid, and its derivatives can suppress the activity of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov
Anticancer Potential
Several classes of compounds containing azo or azido (B1232118) functionalities have been investigated for their anticancer activities. Notably, azatetracyclic derivatives have shown significant antiproliferative activity against a wide range of cancer cell lines. mdpi.comnih.govresearchgate.netdntb.gov.ua Within this class, azide (B81097) derivatives demonstrated the highest activity, showing significant lethality against leukemia and non-small cell lung cancer lines. mdpi.com For instance, one azide derivative showed lethality ranging from 2–99% across the majority of cell lines tested at a 10⁻⁵ M concentration. mdpi.com
Azelaic acid has also been identified as an antineoplastic agent. nih.gov It can inhibit the proliferation of hyperactive and malignant melanocytes without affecting normal cells. nih.gov The mycotoxin tenuthis compound has been shown to inhibit the proliferation of several cell lines, including 3T3 mouse fibroblasts, Chinese hamster lung cells, and human hepatocytes. wikipedia.orginternationalscholarsjournals.com It was also reported to inhibit skin tumor promotion in mice. wikipedia.org
| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect/Activity | Reference |
|---|---|---|---|
| Azatetracyclic azide derivatives | Leukemia, Non-small cell lung cancer, Melanoma, Breast cancer | High lethality (2-99%); selective growth inhibition. | mdpi.comresearchgate.net |
| Azelaic Acid | Malignant melanocytes | Selective inhibition of hyperactive cells. | nih.gov |
| Tenuthis compound | 3T3 mouse fibroblasts, CHL cells, L-O2 cells | Inhibited proliferation with EC₅₀ values of 41.64, 59.33, and 85.98 μg/ml, respectively. | internationalscholarsjournals.com |
Specific Enzymatic Inhibition by this compound Species (e.g., Ca2+-ATPase)
A key mechanism of action for certain bioactive molecules is the specific inhibition of essential enzymes. A prominent example is cyclopithis compound (CPA), an indol-tetramic acid mycotoxin, which is a potent, specific, and reversible inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA). nih.govtocris.comtocris.com CPA has been shown to inhibit Ca²⁺-stimulated ATP hydrolysis in both intact sarcoplasmic reticulum and purified Ca²⁺-ATPase preparations. nih.gov This inhibition is thought to occur via a stoichiometric reaction, with CPA interfering with the ATP-induced conformational changes necessary for Ca²⁺ transport. nih.gov
Other acidic compounds also exhibit specific enzyme inhibition. Azelaic acid acts as a reversible inhibitor of tyrosinase and other oxidoreductases, including mitochondrial enzymes of the respiratory chain and DNA polymerases. jddonline.comdrugbank.com Tenuthis compound is a powerful inhibitor of eukaryotic protein synthesis by preventing the release of newly synthesized proteins from the ribosome. wikipedia.orgdigicomply.com It also inhibits photosynthesis by blocking electron flow in photosystem II. wikipedia.org
| Compound | Target Enzyme | Mechanism/Effect | Reference |
|---|---|---|---|
| Cyclopithis compound (CPA) | Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) | Potent, specific, and reversible inhibition of Ca²⁺ transport and ATP hydrolysis. | nih.govtocris.com |
| Azelaic Acid | Tyrosinase, DNA polymerases, Mitochondrial respiratory chain enzymes | Reversible inhibition of various oxidoreductases. | jddonline.comdrugbank.com |
| Tenuthis compound | Ribosomes (Eukaryotic), Photosystem II | Inhibits protein synthesis and photosynthetic electron transport. | wikipedia.org |
Induction of Oxidative Stress and Associated Cellular Damage
The biological activity of some compounds is linked to their ability to induce oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. For example, azo dyes are known to induce oxidative stress, which can lead to membrane damage. mdpi.com The toxicity of 4,4′-dihydroxy-azobenzene in staphylococci was associated with membrane damage, as indicated by an increase in thiobarbituric acid reactive substances (TBARS). mdpi.com
Tenuthis compound, while having antioxidant properties itself, can trigger the production of ROS in plant cells as a consequence of its inhibitory effect on photosystem II. wikipedia.orgscielo.org.mx This TeA-induced oxidative burst in chloroplasts can lead to cell necrosis. mdpi.comscielo.org.mx This highlights a dual role where a compound can have direct antioxidant effects but indirectly cause oxidative stress and cellular damage by disrupting key cellular processes.
Herbicidal Applications and Phytotoxicity Mechanisms
This compound as a Lead Compound in Herbicide Development
Tenuthis compound (TeA), a mycotoxin produced by Alternaria species, has garnered significant interest as a potential bioherbicide. wikipedia.orgresearchgate.net Its effectiveness as a lead compound stems from its potent phytotoxic properties. wikipedia.orgresearchgate.net TeA is a tetramic acid that is pervasive in biological environments and functions by preventing the release of newly synthesized proteins from the ribosome. wikipedia.org This mode of action contributes to its broad-spectrum herbicidal activity. scielo.org.mx
The development of new herbicides is crucial due to the increasing prevalence of herbicide-resistant weeds. nih.govmdpi.com Natural compounds from microorganisms, like TeA, are being explored as potential new herbicidal agents. nih.gov TeA has been shown to be the primary causative agent of brown leaf spot disease in various plants. nih.gov Its potential as a biobased herbicide has been patented in China and Japan due to its broad-spectrum, rapid, and high herbicidal activity, coupled with low soil persistence. researchgate.net
Research has focused on designing and synthesizing derivatives of TeA to enhance its herbicidal efficacy. bohrium.comnih.gov Through molecular docking and structure-activity relationship studies, derivatives with modified alkyl side chains have been created. bohrium.comnih.gov For instance, derivatives with sec-pentyl and sec-hexyl side chains (D6 and D13) have demonstrated approximately double the inhibitory effect on photosystem II (PSII) activity and herbicidal effectiveness compared to TeA, which has a sec-butyl side chain. bohrium.comnih.gov These findings highlight the potential of TeA-derived compounds as novel PSII herbicides with superior performance. bohrium.comnih.gov
Mechanisms of Plant Growth Inhibition and Chlorophyll (B73375) Reduction
Tenuthis compound (TeA) exhibits significant phytotoxicity by inhibiting plant growth and reducing chlorophyll content, leading to chlorosis and yellowing of leaf tissues in both monocotyledonous and dicotyledonous weeds. scielo.org.mx The primary mechanism behind this is its role as a potent inhibitor of photosynthesis. wikipedia.org
The disruption of photosynthetic electron transport by TeA also leads to the formation of reactive oxygen species (ROS) in the chloroplasts. scielo.org.mx The damage to PSII can result in the production of singlet oxygen (¹O₂), hydroxyl radicals (•OH), superoxide (B77818) anions (O₂•⁻), and hydrogen peroxide (H₂O₂). scielo.org.mx This oxidative burst is a key factor in TeA-induced cell death and the subsequent necrosis observed in plant tissues. researchgate.net
Mycotoxin Research: Bioactivity of Indole-Tetramic and Other this compound-Related Metabolites
Cyclopithis compound Toxigenesis and Biological Impact
Cyclopithis compound (CPA) is an indole-tetramic acid mycotoxin produced by various species of Aspergillus and Penicillium fungi. wikipedia.org These molds are commonly found on agricultural products, leading to the contamination of commodities such as grains, corn, peanuts, cheese, and meat products. wikipedia.orgbrill.combrill.com While CPA is not considered a highly potent acute toxin, its presence in food and animal feed raises health concerns. wikipedia.org
The primary biological impact of CPA stems from its ability to act as a specific, reversible inhibitor of the sarcoplasmic and endoplasmic reticulum Ca2+-ATPase (SERCA). wikipedia.orgbrill.com By inhibiting this calcium pump, CPA disrupts the normal intracellular calcium flux, which is crucial for numerous cellular processes, including muscle contraction and relaxation. wikipedia.org The inhibition of SERCA by CPA keeps the enzyme in a specific conformation, affecting both its catalytic and transport domains. wikipedia.org
In animals, ingestion of high concentrations of CPA can lead to various toxic effects. brill.com The target organs for CPA toxicity are primarily muscle, hepatic tissue, and the spleen. Symptoms of CPA mycotoxicosis in animals can include anorexia, dehydration, weight loss, and immobility. wikipedia.org In poultry, CPA has been shown to increase the relative weights of the proventriculus and the activity of creatine (B1669601) kinase. researchgate.net While serious cases in humans are rare, the widespread presence of CPA in the food chain suggests that human exposure occurs, albeit generally at low levels. wikipedia.org
Tenuthis compound Production, Toxicity, and Bioherbicidal Activity
Tenuthis compound (TeA) is a mycotoxin produced by several species of phytopathogenic fungi, most notably from the Alternaria genus, but also by Phoma and Pyricularia species. scielo.org.mx It is considered one of the most significant non-host-selective toxins produced by Alternaria. scielo.org.mx The production of TeA is influenced by specific genes; for instance, in Pyricularia oryzae, the rice blast fungus, TeA biosynthesis is regulated by the TeA synthetase 1 (TAS1) gene and a transcription factor encoded by TAS2. acs.org
TeA exhibits a broad spectrum of bioherbicidal activity, affecting a wide range of plant species. scielo.org.mx This phytotoxicity manifests as a reduction in root and shoot length, as well as a decrease in the chlorophyll content of leaves, leading to chlorosis. scielo.org.mx Its herbicidal action is primarily due to its ability to inhibit photosystem II (PSII), disrupting the electron transport chain. wikipedia.orgresearchgate.net This disruption leads to oxidative stress and cell death. researchgate.netscielo.org.mx Due to its effectiveness and low residual presence in the environment, TeA is considered a promising candidate for a bioherbicidal agent. scielo.org.mx
In terms of toxicity to other organisms, TeA is recognized as a potent inhibitor of eukaryotic protein synthesis. wikipedia.orgresearchgate.net It has been shown to cause a variety of adverse effects in animals, including hemorrhages in several organs and suppression of weight gain. researchgate.net Tenuthis compound is considered the most toxic among the Alternaria mycotoxins. researchgate.net While it has low animal toxicity in some contexts, its potential for harm necessitates careful consideration of its use in agriculture. scielo.org.mx
Inhibition of Phenylalanyl-tRNA Synthetase (PheRS) by Cyclopiazonic Acids
Recent research has identified cyclopiazonic acids as inhibitors of phenylalanyl-tRNA synthetase (PheRS), an essential enzyme in protein synthesis. tandfonline.comtandfonline.com This enzyme is a target for the development of new anti-tubercular drugs. tandfonline.com
In a screening of microbial extracts for inhibitors of Mycobacterium tuberculosis (Mtb) PheRS, several indole-tetramic acids, including α-cyclopithis compound and β-cyclopithis compound, were isolated from Penicillium griseofulvum. tandfonline.com These compounds demonstrated inhibitory activity against Mtb PheRS. tandfonline.com Specifically, α-cyclopithis compound and β-cyclopithis compound exhibited this inhibitory effect. tandfonline.com
Other Reported Biological Activities of this compound Derivatives
Beyond their primary applications, derivatives of this compound and structurally related nitrogen-containing heterocyclic compounds have been investigated for a wide range of other biological activities. These studies reveal a broad therapeutic potential, encompassing anti-inflammatory, antimicrobial, and anticancer properties. wikidata.org The inclusion of different functional groups and metal ions can significantly influence the pharmacological profile of these molecules.
Research into related heterocyclic compounds, such as pyrazine (B50134) derivatives, offers insights into the potential activities of this compound analogs. Pyrazine derivatives are noted for their diverse pharmacological activities, including diuretic, antitumor, and hypotensive effects. epa.gov For instance, a novel (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl) pyrazine-2-carbohydrthis compound (APA) and its metal chelates were synthesized and evaluated for their antioxidant and cytotoxic activities. epa.gov The study found that while the parent ligand and its Copper(II), Cobalt(II), and Palladium(II) chelates had no significant cytotoxic effects, the Platinum(IV) complex exhibited the highest cytotoxic activity against HepG2 liver cancer cells. epa.gov
Similarly, derivatives of anthranilic acid, which share the feature of being an amino-substituted aromatic acid, are known for a vast array of biological functions. These include well-documented anti-inflammatory, analgesic, antimicrobial, and antiviral activities. fishersci.sethegoodscentscompany.com The versatility of the anthranilic acid scaffold allows for the development of compounds with applications in managing metabolic disorders and even drug resistance in cancer cells. nih.gov
Furthermore, the synthesis of Rubthis compound derivatives has been a subject of research, indicating an interest in the functional properties of this class of compounds, particularly for applications in materials science as organic dyes. nih.gov While this research focuses on material properties, the underlying chemistry is relevant to the broader family of this compound-related structures.
The following table summarizes the reported biological activities for various derivatives that are structurally or functionally related to azonic acids.
| Derivative Class/Example | Reported Biological Activity | Key Research Finding |
| Pyrazine Derivatives | Anticancer, Antioxidant | A Platinum(IV) complex of a pyrazine-containing ligand showed potent cytotoxic activity against HepG2 liver cancer cells. epa.gov |
| Anthranilic Acid Derivatives | Anti-inflammatory, Analgesic | N-phenyl anthranilic acid derivatives have shown significant anti-inflammatory activity in carrageenan-induced rat paw edema models. fishersci.se |
| Anthranilic Acid Derivatives | Antimicrobial, Antiviral | Various derivatives exhibit interesting antimicrobial and antiviral properties, with some targeting the hepatitis C virus NS5B polymerase. nih.gov |
| General this compound Analogs | Anti-inflammatory, Antimicrobial, Anticancer | Compounds with structural similarities to azonic acids have been explored for their therapeutic potential in various diseases. wikidata.org |
Advanced Analytical Methodologies for Cyclopiazonic Acid and Its Metabolites
Advanced Mass Spectrometry Approaches for Identification and Trace Analysis
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the cornerstone for the sensitive and specific determination of cyclopithis compound (CPA) in complex food and feed matrices. nih.govresearchgate.net An efficient HPLC-MS/MS method using multiple reaction monitoring (MRM) was developed for CPA in mixed feed, wheat, peanuts, and rice. nih.gov This method involves a simple extraction with an alkaline methanol-water mixture and defatting with hexane (B92381), achieving a limit of detection (LOD) of 5 µg/kg and a limit of quantification (LOQ) of 20 µg/kg. nih.gov
LC-MS/MS methods have been validated for various food products. For liquid seasoning, a method combining LC with UV/photodiode array detection (for quantification) and time-of-flight mass spectrometry (LC/TOF-MS) (for confirmation) was established. jst.go.jp This method reported an LOD of 0.01 µg/mL and an LOQ of 0.03 µg/mL after solid-phase extraction cleanup. jst.go.jp Mass spectral data for α-cyclopithis compound, including fragmentation patterns from MS2 analysis, are available in public databases, aiding in its identification.
The analysis of CPA can be challenging due to its acidic nature, which can affect chromatographic peak shape. researchgate.net However, modern reversed-phase C18 columns coupled with negative mode electrospray ionization (ESI) have proven effective. nih.gov
Table 3: Advanced Mass Spectrometry Methods for Cyclopithis compound (CPA) Analysis
| Technique | Matrix | Sample Preparation | Key Findings | Reference(s) |
|---|---|---|---|---|
| HPLC-MS/MS (MRM) | Mixed feed, wheat, peanuts, rice | Alkaline methanol-water extraction, hexane defatting. | LOD of 5 µg/kg; LOQ of 20 µg/kg. Good recoveries (70-116%). | nih.gov |
| LC/TOF-MS | Liquid seasoning | Ethyl acetate (B1210297) extraction, solid-phase extraction. | Confirmatory analysis with an instrumental LOD of 0.01 µg/mL. | jst.go.jp |
| LC-ESI-ITFT | N/A (Standard) | N/A | Provides high-resolution mass spectra and fragmentation data for structural confirmation. | |
Bioanalytical Assays for Biological Activity Profiling and Screening
A variety of bioanalytical assays have been developed for the rapid screening and quantification of cyclopithis compound (CPA), offering alternatives to more time-consuming chromatographic methods. nih.gov
Immunoassays are particularly prominent for CPA screening. Enzyme-linked immunosorbent assays (ELISA) and immunoaffinity columns (IAC) for sample cleanup prior to LC or ELISA analysis have been developed to improve accuracy and throughput. nih.gov More recently, eco-friendly immunoassays, including an indirect competitive ELISA (ic-ELISA) and a lateral flow immunochromatographic strip (LFICS), have been created for monitoring CPA in maize and rice. researchgate.netresearchgate.net The ic-ELISA method achieved LODs of 0.48 ng/g in maize and 0.28 ng/g in rice. researchgate.net The LFICS provided a rapid screening tool with visible LODs of 2.5 ng/g (maize) and 1 ng/g (rice) within 5-10 minutes. researchgate.net
Advanced immunoassay formats have also been explored. A homogeneous upconversion-resonance energy transfer (UC-RET) immunoassay using a novel epitope-mimicking peptide was developed, enabling CPA detection in just 5 minutes with an LOD of 30 pg/mL. nih.gov Another innovative approach is the imaging surface plasmon resonance (iSPR) assay, which combines an indirect competitive immunoassay with gold nanoparticle signal amplification to detect CPA in maize and cheese. researchgate.net
In addition to immunoassays, simple colorimetric screening methods have been developed. One such method uses p-dimethylaminobenzaldehyde, which reacts with CPA to produce a colored product, allowing for sensitive screening of large numbers of samples within a range of 1-80 µg/mL. nih.gov For profiling biological activity, in vitro cytotoxicity assays using cell models like human neuroblastoma SH-SY5Y cells are employed. These assays measure the dose- and time-dependent cytotoxic effects of CPA, providing insights into its neurotoxic potential. mdpi.com
Table 4: Bioanalytical Assays for Cyclopithis compound (CPA) Profiling and Screening
| Assay Type | Key Feature | Sensitivity (LOD) | Application | Reference(s) |
|---|---|---|---|---|
| ic-ELISA | Monoclonal Antibody-based | 0.28 - 0.48 ng/g | Quantitative screening of cereal samples. | researchgate.netresearchgate.net |
| Lateral Flow Immunoassay (LFICS) | Rapid immunochromatographic strip | 1 - 2.5 ng/g (visible) | On-site rapid screening of maize and rice. | researchgate.net |
| Upconversion-Resonance Energy Transfer (UC-RET) Immunoassay | Homogeneous, mimotope-based | 30 pg/mL | Ultrasensitive and rapid (5 min) detection. | nih.gov |
| Imaging Surface Plasmon Resonance (iSPR) | Immuno-biosensor with signal amplification | 17 µg/kg (maize), 6 µg/kg (cheese) | Sensitive detection in maize and cheese. | researchgate.net |
| Colorimetric Method | Uses p-dimethylaminobenzaldehyde | 1 µg/mL | Simple, rapid screening of agricultural commodities. | nih.gov |
| In Vitro Cytotoxicity Assay (MTT) | Human neuroblastoma cell line (SH-SY5Y) | IC₅₀ values in nM range | Profiling of neurotoxic biological activity. | mdpi.com |
Future Research Directions and Translational Perspectives for Azonic Acid Chemistry
Rational Design and Development of Novel Azonic Acid-Based Therapeutic Agents
The field of medicinal chemistry is perpetually in search of novel scaffolds for drug development. While direct therapeutic applications of this compound are not yet established, its structural motifs, such as the azonoyl group, are found in more complex molecules with potential biological activity. ontosight.ai Future research could focus on using this compound as a foundational structure for the rational design of new therapeutic agents. By functionalizing the core this compound molecule, chemists could systematically create libraries of derivatives to be screened for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai This approach is analogous to the development of other classes of drugs where a core chemical structure is modified to enhance efficacy and reduce toxicity.
Exploration of Sustainable and Green Synthesis Routes for this compound Derivatives
As the chemical industry increasingly moves towards environmentally friendly practices, the development of sustainable and green synthesis routes for all chemical compounds, including derivatives of this compound, is paramount. Future research in this area would likely focus on methods that minimize the use of hazardous reagents and solvents, reduce energy consumption, and utilize renewable feedstocks. Techniques such as biocatalysis, which employs enzymes to carry out chemical transformations, or flow chemistry, which allows for safer and more efficient reactions, could be explored. The principles of green chemistry, such as atom economy and the use of catalysts over stoichiometric reagents, would guide the development of these new synthetic pathways. While specific synthesis routes for this compound are not extensively detailed in publicly available literature, the general methodologies for creating related azo compounds, which involve diazotization and coupling reactions, could be adapted with a focus on sustainability. unb.ca
Environmental Remediation Strategies for this compound Contaminants
The potential for any new class of chemical compounds to become environmental contaminants must be considered. Although there is currently no widespread industrial use of this compound that would lead to significant environmental contamination, future applications could change this. Research into environmental remediation strategies is therefore a proactive and necessary step. Studies could investigate the biodegradability of this compound and its derivatives in various environmental compartments, such as soil and water. Advanced oxidation processes, bioremediation using microorganisms, and adsorption onto novel materials are all potential avenues for remediation research. carusllc.comrsc.orgmicrobe.com Understanding the environmental fate and transport of this compound would be the first step in developing effective strategies to mitigate any potential environmental impact.
Application of Advanced Computational Modeling for Predictive Research and Drug Discovery
Computational chemistry and molecular modeling are powerful tools in modern chemical research. For a compound like this compound, where experimental data may be limited, in silico methods can provide valuable insights. researchgate.net Advanced computational models can be used to predict the physicochemical properties, reactivity, and potential biological activity of this compound and its derivatives. researchgate.netfrontiersin.org In the context of drug discovery, molecular docking simulations could predict how these compounds might interact with biological targets such as enzymes and receptors. researchgate.net Furthermore, computational studies can help to elucidate reaction mechanisms for the synthesis of this compound derivatives and predict their spectroscopic signatures, aiding in their experimental characterization. These predictive models can significantly accelerate the research and development process by prioritizing the most promising candidates for synthesis and testing. elifesciences.org
Q & A
Q. Q1. What are the established methodologies for synthesizing azonic acid in laboratory settings, and how do reaction conditions influence yield?
- Methodological Answer : this compound synthesis typically involves controlled oxidation of precursor amines under acidic conditions. Key variables include temperature (optimal range: 60–80°C), stoichiometric ratios of oxidizing agents (e.g., KMnO₄ or H₂O₂), and pH regulation (maintained at 2–4 via sulfuric acid). Yield optimization requires monitoring intermediates via thin-layer chromatography (TLC) and adjusting reaction times (8–12 hours) . For reproducibility, document all parameters in a standardized protocol, including purification steps (e.g., recrystallization in ethanol).
Q. Q2. How can researchers validate the purity of synthesized this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine NMR (¹H/¹³C) and FT-IR spectroscopy to confirm structural integrity. For purity assessment, use high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 70% acetonitrile/30% 0.1M H₃PO₄). Compare retention times and peak areas against certified standards. Quantify impurities via mass spectrometry (MS) with detection limits ≤0.1% .
Advanced Research Questions
Q. Q3. How should researchers address contradictory data in this compound’s thermodynamic stability under varying pH conditions?
- Methodological Answer : Contradictions often arise from inconsistent experimental setups. Design a systematic study:
- Variable Control : Test this compound stability across pH 1–12 using buffered solutions (e.g., citrate-phosphate buffer).
- Data Collection : Measure decomposition rates via UV-Vis spectroscopy (λ_max = 260 nm) and track byproducts with LC-MS.
- Analysis : Apply Arrhenius equations to model temperature-dependent degradation. Compare results with published datasets and reconcile discrepancies by verifying buffer interactions or oxidation artifacts.
Q. Q4. What experimental strategies can isolate this compound’s role in multi-component reaction systems (e.g., catalytic cycles or enzyme inhibition)?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁵N-azonic acid) to trace reaction pathways. For enzyme studies, conduct competitive inhibition assays:
- Procedure : Pre-incubate enzymes (e.g., dehydrogenase) with this compound (0.1–10 mM), then measure activity via spectrophotometric NADH depletion.
- Controls : Include blanks (no inhibitor) and reference inhibitors (e.g., malonate for succinate dehydrogenase).
- Data Interpretation : Calculate IC₅₀ values and compare kinetic parameters (Km, Vmax) to infer inhibition mechanisms .
Data Analysis & Reporting
Q. Q5. How should researchers structure this compound datasets to enable meta-analyses across studies?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Standardization : Report all experimental conditions (e.g., solvent, temperature) in SI units.
- Tabular Formats : Use tables to compare kinetic data (e.g., rate constants, activation energies) and spectral peaks (δ ppm for NMR).
- Metadata : Annotate datasets with digital object identifiers (DOIs) and repository links .
Q. Q6. What statistical approaches resolve variability in this compound’s bioactivity assays (e.g., antimicrobial studies)?
- Methodological Answer : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare bioactivity across replicates. For dose-response curves, use nonlinear regression (logistic models) to estimate EC₅₀ values. Address outliers via Grubbs’ test and report confidence intervals (95% CI) .
Interdisciplinary Applications
Q. Q7. How can computational chemistry predict this compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction energetics. Validate predictions with experimental kinetics (e.g., stopped-flow techniques) .
Q. Q8. What protocols ensure ethical data sharing in collaborative this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
